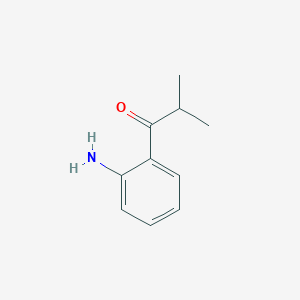
1-(2-氨基苯基)-2-甲基丙酮
概述
描述
Synthesis Analysis
The synthesis of related compounds involves regiospecific methods to produce isomeric amines, as described in the synthesis of monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane . Additionally, the synthesis of 2-substituted 2-aminopropane-1,3-diols introduces a phenyl ring into the alkyl chain, showing the importance of the position of substituents for biological activity . The synthesis of analogs of the hallucinogen DOM also highlights the modification of the 4-substituent on the phenyl ring .
Molecular Structure Analysis
The molecular structure of these compounds significantly influences their biological activity. For instance, the absolute configuration at the quaternary carbon atom affects the immunosuppressive activity of synthesized 2-aminopropane-1,3-diols . Stereochemical aspects are also crucial in the metabolism of psychotomimetic amines, as the pharmacological activities of enantiomers can differ .
Chemical Reactions Analysis
The metabolism of these compounds involves stereoselective processes, such as the O-demethylation of methoxylated 1-phenyl-2-aminopropanes, which may relate to their psychotomimetic properties . N-Hydroxylation by liver microsomes is another metabolic reaction that has been studied, with the formation of hydroxylamine derivatives .
Physical and Chemical Properties Analysis
The physical properties, such as density and refractive index, of binary mixtures containing related compounds like 2-amino-2-methylpropan-1-ol, have been investigated, providing insights into intermolecular interactions . The determination of 1-aminopropanone in environmental samples through chromatography and mass spectrometry illustrates the analytical methods used to study these compounds' presence and behavior in various media .
科学研究应用
生物燃料生产
1-(2-氨基苯基)-2-甲基丙酮,与异丁醇相关,是生物燃料研究中的一个研究课题。像Bastian等人(2011年)的研究表明,与1-(2-氨基苯基)-2-甲基丙酮相关的化合物异丁醇可以通过重组生物体内的改良氨基酸途径生产,如大肠杆菌。这种方法对可持续生物燃料生产至关重要,因为它实现了厌氧生产,与需氧方法相比在经济上更具可行性。该研究特别解决了克服辅因子利用不平衡的问题,这是生物燃料商业化中的一个关键挑战 (Bastian et al., 2011)。
聚合物科学和涂料
在聚合物科学中,与1-(2-氨基苯基)-2-甲基丙酮结构相关的化合物已被探索其在制备紫外光固化涂料中的实用性。Angiolini等人(1997年)研究了包含噻吩酮和α-氨基苯乙酮基团的共聚物,这些基团在结构上类似于1-(2-氨基苯基)-2-甲基丙酮。这些共聚物显示出在紫外光固化颜料涂料中的潜在用途,表明相关化合物在工业和商业聚合物应用中可能有应用 (Angiolini et al., 1997)。
环境化学
类似化合物在环境背景下的行为也受到研究。Fitzsimons和Belt(2005年)对与1-(2-氨基苯基)-2-甲基丙酮密切相关的1-氨基丙酮(APR)在污水中进行了合成和光谱研究。他们的研究旨在利用核磁共振光谱学了解APR这种生物标记化合物的溶液相行为。这类研究对追踪和了解合成化合物在环境中的命运至关重要 (Fitzsimons & Belt, 2005)。
有机合成和催化
有机合成和催化领域的研究也涉及与1-(2-氨基苯基)-2-甲基丙酮相似的化合物。Iuliano等人(1995年)合成了(1R)-2-氨基-1-苯乙醇的N-1-苯乙基衍生物,这些衍生物在结构上与1-(2-氨基苯基)-2-甲基丙酮相关。他们将这些化合物用作手性催化剂,在二乙基锌对芳基醛的对映选择性加成中展示了这些化合物的潜力。这项研究展示了这类化合物在不对称合成中的潜力,这是制药和精细化工生产中的一个关键领域 (Iuliano et al., 1995)。
安全和危害
未来方向
The future directions for the study of “1-(2-Aminophenyl)-2-methylpropan-1-one” could involve further investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to understand its safety and hazards, as well as potential applications .
属性
IUPAC Name |
1-(2-aminophenyl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBORFQJDYSRFBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90485827 | |
| Record name | 1-(2-aminophenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90485827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminophenyl)-2-methylpropan-1-one | |
CAS RN |
27309-55-3 | |
| Record name | 1-(2-aminophenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90485827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-aminophenyl)-2-methylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

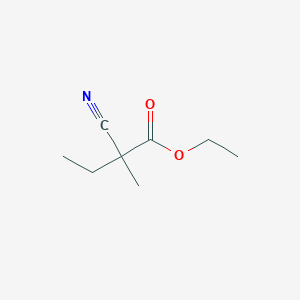
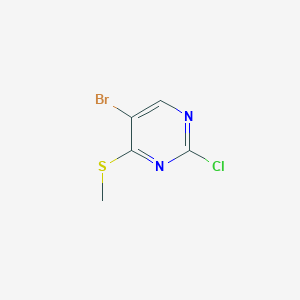
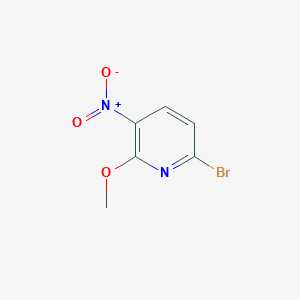
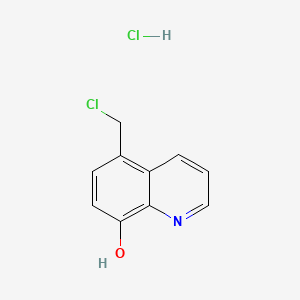
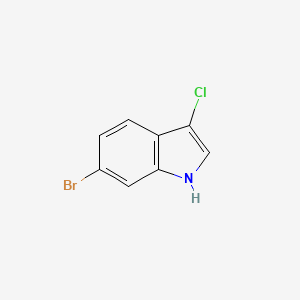
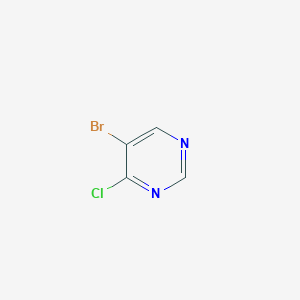
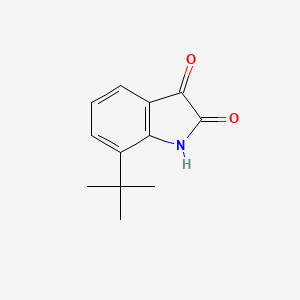
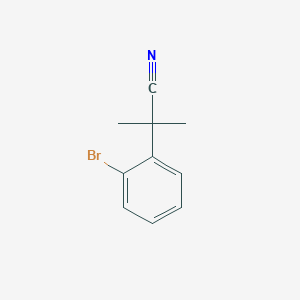
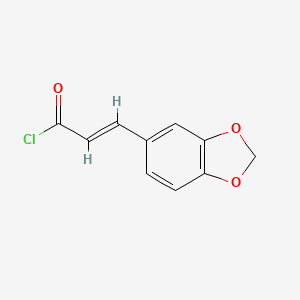
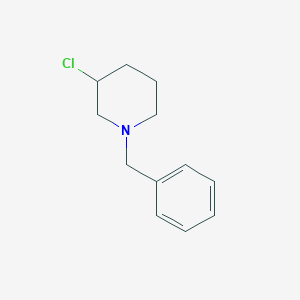
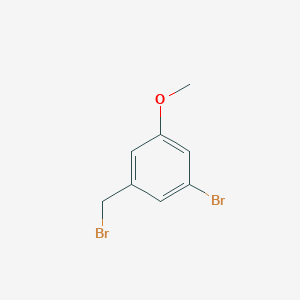
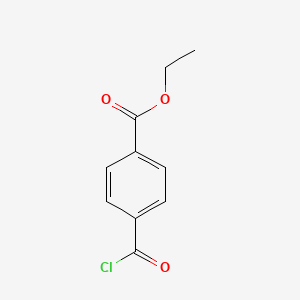
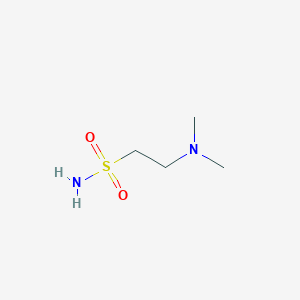
![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride](/img/structure/B1279940.png)